molecular formula C15H30 B156455 Decylcyclopentane CAS No. 1795-21-7

Decylcyclopentane

Cat. No. B156455
CAS RN: 1795-21-7
M. Wt: 210.4 g/mol
InChI Key: WOUVLFFZQCUYOL-UHFFFAOYSA-N
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Description

Decylcyclopentane, also known as Cyclopentane, decyl-, 1-Cyclopentyldecane, or n-Decylcyclopentane, is a chemical compound with the molecular formula C15H30 . Its molecular weight is 210.3987 .


Molecular Structure Analysis

The molecular structure of Decylcyclopentane consists of a cyclopentane ring with a decyl (10 carbon) chain attached to it . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Decylcyclopentane has a boiling point of approximately 552.2 K . More detailed physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

  • Cyclophosphamide Metabolism and CYP3A4 Inhibition : A study by Yang et al. (2017) investigated the effects of ketoconazole on cyclophosphamide metabolism, focusing on the inhibition of the CYP3A4 enzyme. This research could be relevant to decylcyclopentane if it interacts with similar metabolic pathways or enzymes (Yang et al., 2017).

  • Cyclosporin Pharmacokinetics : Fahr's study on cyclosporin, a lipophilic molecule like decylcyclopentane, discusses its extensive metabolism in the liver by cytochrome P450 3A system, highlighting the variability in distribution and elimination that could be comparable to decylcyclopentane's behavior in biological systems (Fahr, 1993).

  • Pharmacokinetics and Pharmacodynamics of Anthracyclines : Danesi et al. (2002) explored the relationships between pharmacokinetics and pharmacodynamics in anthracycline antibiotics, focusing on toxicity and efficacy. This study's insights into drug distribution, metabolism, and adverse effects could be applicable to the research of decylcyclopentane (Danesi et al., 2002).

  • Cyclopentenyl Cytosine in Brain Tumor Treatment : A study by Viola et al. (1995) on cyclopentenyl cytosine's effects in brain tumors could offer insights into the potential applications of cyclopentane derivatives, like decylcyclopentane, in similar contexts (Viola et al., 1995).

  • Evolution of Decitabine Development : Jabbour et al. (2008) discussed the development of decitabine, a hypomethylating agent. This could be relevant for understanding how decylcyclopentane might be developed and applied in therapeutic contexts (Jabbour et al., 2008).

Safety And Hazards

When handling Decylcyclopentane, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

decylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUVLFFZQCUYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074700
Record name Cyclopentane, decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decylcyclopentane

CAS RN

1795-21-7
Record name Cyclopentane, decyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, decyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentane, decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
DL Camin, AF Forziati, FD Rossini - The Journal of Physical …, 1954 - ACS Publications
For rt-hexadecane, ro-decylcyclopentane, n-decylcyclohexane, 1-hexadecene and re-decylbenzene, highly purified hydro-carbons of the API Research series, the following properties …
Number of citations: 104 pubs.acs.org
JJ Jasper, ER Kerr - Journal of the American Chemical Society, 1954 - ACS Publications
This is the second of a series of three papers on surface tension measurements of hydrocarbonsbriefly describing the procedure for measuringorthobarically the surface tensions of a …
Number of citations: 8 pubs.acs.org
JF Messerly, SS Todd, HL Finke - The Journal of Physical …, 1965 - ACS Publications
… The average entropy increments per methylene group from nbutyl- through n-decylcyclopentane … The values of heat capacity in the liquid and solid states for n-decylcyclopentane were …
Number of citations: 26 pubs.acs.org
JJ Jasper, EV Kring - The Journal of Physical Chemistry, 1955 - ACS Publications
This is the third of a series of three papers on the surface tension measurements of a series of re-alkanes and 1-alkenes made available by the American Petroleum Institute Research …
Number of citations: 170 pubs.acs.org
D FLITTER - 1952 - search.proquest.com
… In addition to these aspects of the problem, the synthesis and study of the physical properties of l,3-dicyclopentyl-2-dodecylcyclopentane would extend our knowledge of cyclopentyl …
Number of citations: 0 search.proquest.com
FH Field, MSB Munson - Journal of the American Chemical …, 1967 - ACS Publications
… This is quite comparable with thevalues observed in n-decylcyclopentane and n-… for the formation of two olefin ions in n-decylcyclopentane. In spite of these uncertainties, we believe …
Number of citations: 53 pubs.acs.org
YV Kissin - Fuel, 1990 - Elsevier
… , n-dodecylcyclohexane and n-decylcyclopentane, was studied as a model thermocracking … n-nonane in the cracking of n-decylcyclopentane, and n-undecane in the cracking of n-…
Number of citations: 16 www.sciencedirect.com
M Yu, C Chen, X Jiang - Fuel, 2022 - Elsevier
Polyoxymethylene dimethyl ethers (OME n ) as an alternative fuel have attracted considerable interest in recent years, owing to their much reduced environmental impact. Since OME n …
Number of citations: 5 www.sciencedirect.com
SMC Loeffler, FD Rossini - The Journal of Physical Chemistry, 1960 - ACS Publications
… The final values for the standard heats of combustion at 25 for n-decylcyclopentane, n-decylcyclohexane, 1-hexadecene and n-decylbenzene, in the liquid state, are given in Table II. IV. …
Number of citations: 23 pubs.acs.org
MC Loeffler - 1954 - Carnegie Institute of Technology
Number of citations: 0

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